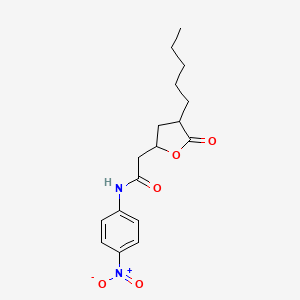
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide is a synthetic organic compound that belongs to the class of amides This compound features a nitrophenyl group and an oxolan ring, which are known to impart unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide typically involves the following steps:
Formation of the Oxolan Ring: The oxolan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxy acid or an epoxide.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the nitrophenyl-substituted oxolan derivative with an acyl chloride or an anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxolan ring may influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-nitrophenyl)-2-oxopropanamide: Similar structure but with a simpler oxo group.
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)propionamide: Similar structure with a propionamide group.
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)butanamide: Similar structure with a butanamide group.
Uniqueness
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide is unique due to the specific combination of the nitrophenyl group and the oxolan ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
304872-25-1 |
|---|---|
Molekularformel |
C17H22N2O5 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide |
InChI |
InChI=1S/C17H22N2O5/c1-2-3-4-5-12-10-15(24-17(12)21)11-16(20)18-13-6-8-14(9-7-13)19(22)23/h6-9,12,15H,2-5,10-11H2,1H3,(H,18,20) |
InChI-Schlüssel |
SUDVXKUSTUNRBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CC(OC1=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Löslichkeit |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide](/img/structure/B14153898.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B14153905.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide](/img/structure/B14153909.png)
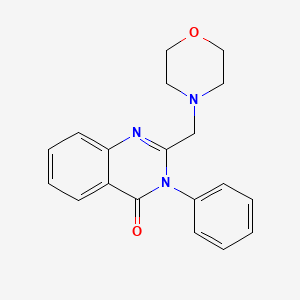
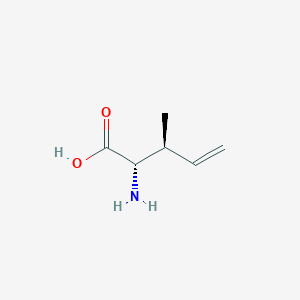
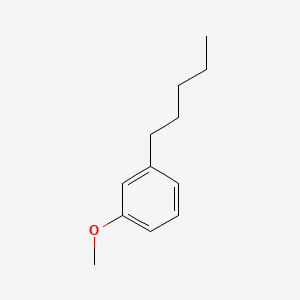
![2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide](/img/structure/B14153946.png)
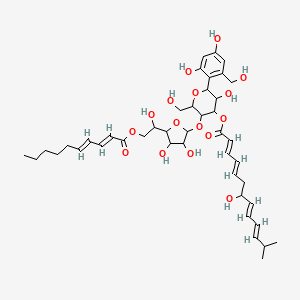
![[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14153952.png)
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14153957.png)
![Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]-](/img/structure/B14153969.png)
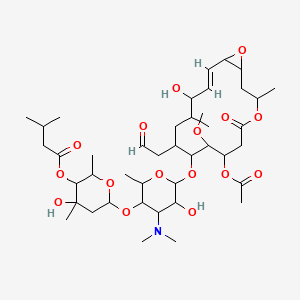
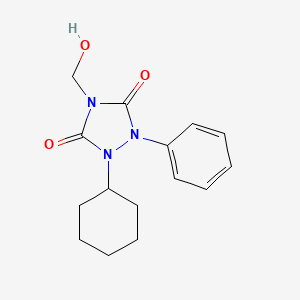
![6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14153980.png)
